JNJ-26076713

Oral bioavailability Systemic administration Angiogenesis

JNJ-26076713 is the premier oral αVβ3/αVβ5 antagonist for systemic integrin blockade without injections. IC50s: 2.3 nM (αVβ3), 6.3 nM (αVβ5), with >2000-fold selectivity over platelet αIIbβ3. Validated in ROP and diabetic retinal permeability models via oral gavage at 30–120 mg/kg BID. Choose JNJ-26076713 when chronic oral dosing, αIIbβ3 exclusion, or αVβ3-predominant pathway interrogation is critical. This compound eliminates injection-site variability and enables chronic dosing schedules unattainable with parenteral-only antagonists.

Molecular Formula C29H38N4O3
Molecular Weight 490.6 g/mol
CAS No. 669076-03-3
Cat. No. B1673005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-26076713
CAS669076-03-3
Synonyms(3,S,beta,S)-1,2,3,4-tetrahydro-beta-((1-(1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl)-4-piperidinyl)methyl)-3-quinolinepropanoic acid
JNJ-26076713
Molecular FormulaC29H38N4O3
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCC(=O)N3CCC(CC3)CC(CC(=O)O)C4CC5=CC=CC=C5NC4
InChIInChI=1S/C29H38N4O3/c34-27(10-9-25-8-7-21-5-3-13-30-29(21)32-25)33-14-11-20(12-15-33)16-23(18-28(35)36)24-17-22-4-1-2-6-26(22)31-19-24/h1-2,4,6-8,20,23-24,31H,3,5,9-19H2,(H,30,32)(H,35,36)/t23-,24+/m0/s1
InChIKeyAJVBWPQQXWRZHQ-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-26076713 Procurement Guide: αVβ3/αVβ5 Integrin Antagonist for Preclinical Angiogenesis Research


JNJ-26076713 (CAS: 669076-03-3) is a potent, orally bioavailable, nonpeptide small-molecule antagonist of αVβ3 and αVβ5 integrins [1]. It inhibits binding of αVβ3 and αVβ5 to vitronectin with IC50 values of 2.3 nM and 6.3 nM, respectively, and demonstrates >2000-fold selectivity over αIIbβ3 and >200-fold selectivity over α5β1 . The compound has been characterized in preclinical models of ocular vasculopathy, including oxygen-induced retinopathy of prematurity (ROP) and diabetic retinal vascular permeability [1].

JNJ-26076713: Why Generic αV Integrin Antagonists Cannot Be Interchanged in Preclinical Research


αV integrin antagonists exhibit substantial heterogeneity in molecular modality (peptide vs. nonpeptide), pharmacokinetic properties, integrin subtype selectivity profiles, and in vivo efficacy outcomes [1]. Peptide-based antagonists such as cilengitide (c(RGDf(NMe)V)) demonstrate subnanomolar affinity but lack oral bioavailability, restricting their utility to parenteral administration [2]. Other nonpeptide small molecules, including SB-273005, display distinct affinity distributions across the αV integrin family . Consequently, direct substitution of JNJ-26076713 with alternative αVβ3/αVβ5 antagonists without empirical validation introduces uncontrolled variables in experimental design. The following evidence quantifies precisely where JNJ-26076713 exhibits verifiable differentiation.

JNJ-26076713 Quantitative Differentiation: Evidence-Based Procurement Decision Guide


Oral Bioavailability vs. Parenteral-Only Peptide Antagonists: JNJ-26076713 Enables Systemic Dosing Without Injection

JNJ-26076713 is a nonpeptide small molecule with demonstrated oral bioavailability and in vivo efficacy following oral gavage (i.g.) administration, whereas the peptide-based comparator cilengitide (c(RGDf(NMe)V)) lacks oral bioavailability and requires parenteral delivery [1]. JNJ-26076713 inhibited retinal neovascularization in the oxygen-induced retinopathy of prematurity (ROP) mouse model when administered orally at 30-120 mg/kg twice daily for 5 days, achieving statistically significant dose-dependent reduction in neovascular nuclei [2]. This property represents a fundamental differentiation from peptide antagonists which cannot be administered orally for systemic αV integrin blockade.

Oral bioavailability Systemic administration Angiogenesis Retinopathy

First-in-Class Oral Efficacy in Retinopathy of Prematurity: JNJ-26076713 Pioneer Status in Ocular Neovascularization Models

JNJ-26076713 is documented as the first αV integrin antagonist reported to inhibit retinal neovascularization in an oxygen-induced model of retinopathy of prematurity (ROP) after oral administration [1]. This first-in-class distinction in the ROP model context establishes a unique benchmark not replicated by comparator compounds in peer-reviewed literature. In diabetic rats, orally administered JNJ-26076713 also markedly inhibited retinal vascular permeability, a key early event in diabetic macular edema [2].

Retinopathy of prematurity Ocular neovascularization Oxygen-induced retinopathy First-in-class

αVβ3/αVβ5 Affinity Profile vs. SB-273005: Distinct Selectivity Distribution

JNJ-26076713 exhibits IC50 values of 2.3 nM for αVβ3 and 6.3 nM for αVβ5, yielding an αVβ3:αVβ5 potency ratio of approximately 1:2.7 [1]. In contrast, the alternative nonpeptide antagonist SB-273005 displays Ki values of 1.2 nM for αVβ3 and 0.3 nM for αVβ5, representing an inverted selectivity profile with approximately 4-fold higher affinity for αVβ5 over αVβ3 . This divergent affinity distribution may result in differential biological outcomes in systems where αVβ3 and αVβ5 have distinct functional contributions.

Integrin selectivity Affinity profiling αVβ3 antagonist αVβ5 antagonist

Integrin Selectivity Window: >2000-Fold Discrimination Against αIIbβ3 (Platelet Integrin)

JNJ-26076713 demonstrates an exceptionally wide selectivity window against the platelet integrin αIIbβ3, with an IC50 of 4690 ± 170 nM compared to 2.3 nM for αVβ3, representing >2000-fold selectivity [1]. The compound also exhibits selectivity over α5β1. This selectivity profile is critical for angiogenesis research applications where αIIbβ3-mediated platelet aggregation constitutes an undesirable off-target effect. This selectivity window is established within the same experimental system, providing high internal validity.

Integrin selectivity αIIbβ3 Platelet Off-target activity

Nonpeptide Small Molecule vs. Monoclonal Antibodies: Differentiated Pharmacological Profile for Preclinical Applications

JNJ-26076713 is a nonpeptide small molecule (MW approximately 490 g/mol; formula C29H38N4O3) [1], which differentiates it from monoclonal antibody-based αV integrin antagonists such as etaracizumab (MEDI-522) and Vitaxin that target αVβ3 [2]. Small molecules generally offer advantages including oral bioavailability, more predictable tissue penetration, shorter half-life enabling tighter temporal control, and reduced immunogenicity risk in preclinical models. In contrast, antibody-based antagonists require parenteral administration and exhibit extended half-lives that may complicate washout and dose-response studies.

Small molecule Monoclonal antibody Pharmacokinetics Tissue penetration

JNJ-26076713 Recommended Preclinical and Industrial Application Scenarios


Oral Dosing Paradigms in Chronic Ocular Angiogenesis Models

JNJ-26076713 is optimally deployed in preclinical studies requiring systemic αVβ3/αVβ5 blockade via oral administration, particularly in models where repeated parenteral dosing is impractical. The compound has demonstrated oral efficacy in oxygen-induced retinopathy of prematurity (ROP) models and diabetic retinal vascular permeability assays [1]. This oral route eliminates injection-site variability and enables chronic dosing schedules not feasible with parenteral-only antagonists. Investigators should utilize dosing regimens of 30-120 mg/kg via oral gavage, with twice-daily administration for optimal target engagement based on published efficacy data [1].

Angiogenesis Studies Requiring Minimal αIIbβ3 Off-Target Interference

For angiogenesis assays where platelet integrin αIIbβ3-mediated effects must be excluded, JNJ-26076713 provides a validated tool compound with >2000-fold selectivity for αVβ3 over αIIbβ3 [1]. This selectivity profile is particularly valuable in co-culture systems containing platelet components, ex vivo angiogenesis assays using whole blood, or in vivo models where platelet activation could confound interpretation of anti-angiogenic efficacy. The compound's selectivity for αVβ3 and αVβ5 over αIIbβ3 and α5β1 makes it suitable for isolating αV-mediated angiogenic processes [1].

αVβ3-Predominant Signaling Pathway Investigation

JNJ-26076713 exhibits approximately 2.7-fold higher potency for αVβ3 (IC50 2.3 nM) relative to αVβ5 (IC50 6.3 nM) [1]. This affinity profile contrasts with alternative nonpeptide antagonists such as SB-273005, which favors αVβ5. Researchers investigating αVβ3-predominant signaling pathways—including vitronectin-mediated endothelial cell adhesion and migration, VEGF- and FGF-induced angiogenesis, and specific tumor angiogenesis contexts—should prioritize JNJ-26076713 over compounds with inverted selectivity profiles. The compound's validated activity in blocking HUVEC migration induced by VEGF, FGF, and serum further supports its utility in endothelial cell biology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-26076713

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.